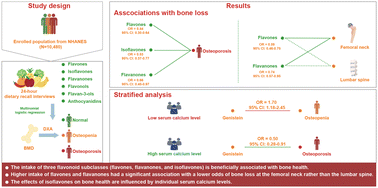Intake of dietary flavonoids in relation to bone loss among U.S. adults: a promising strategy for improving bone health†
Food & Function Pub Date: 2023-12-08 DOI: 10.1039/D3FO02065G
Abstract
Dietary flavonoids have been recommended for improving bone health due to their antioxidant, anti-inflammatory and osteogenic properties. However, the effectiveness of each flavonoid subclass in the prevention and treatment of osteoporosis remains controversial. The objective of the current study was to examine the association between the intake of flavonoid subclasses and bone loss in 10 480 U.S. adults in the National Health and Nutrition Examination Survey. We employed a multinomial logistic regression model to calculate the odds ratios (OR) and 95% confidence intervals (95% CI). The intake of flavones, isoflavones, and flavanones was beneficially associated with osteoporosis (ORQ5 vs. Q1 = 0.44; 95% CI: 0.30–0.64 for flavones; ORQ5 vs. Q1 = 0.53; 95% CI: 0.37–0.77 for isoflavones; ORQ5 vs. Q1 = 0.66; 95% CI: 0.45–0.97 for flavanones). A higher intake of flavones and flavanones was significantly associated with a lower risk of bone loss at the femoral neck rather than the lumbar spine. Notably, stratified analysis showed that genistein had a harmful association with osteopenia in the population with lower serum calcium levels, whereas it had a beneficial association with osteoporosis in the population with higher serum calcium levels. Multiple sensitivity analyses were performed to test the robustness of the results, including subgroup analysis, exclusion of individuals’ use of anti-osteoporosis, corticosteroid, and estrogenic medications, adjusting more potential confounders and calculation of the E-value. Overall, incorporating this modifiable diet into an individual's lifestyle could provide potential possibilities to prevent and ameliorate osteoporosis.


Recommended Literature
- [1] Molecular design on isoxazolone-based derivatives with large second-order harmonic generation effect and terahertz wave generation†
- [2] Front cover
- [3] Enhanced protein internalization and efficient endosomal escape using polyampholyte-modified liposomes and freeze concentration†
- [4] Two novel macrocyclic organotin(iv) carboxylates based on amide carboxylic acids†
- [5] Synthesis, crystal structures, and luminescence properties of seven tripodal imidazole-based Zn/Cd(ii) coordination polymers induced by tricarboxylates†
- [6] Experimental and computational study of the exchange interaction between the V(iii) centers in the vanadium-cyclal dimer†
- [7] A thermochromic silver nanocluster exhibiting dual emission character†
- [8] Lipid phase behaviour under steady state conditions
- [9] Preparation and evaluation of silica-based N-octylimidazolium stationary phases for HPLC
- [10] A heterotriangulene polymer for air-stable organic field-effect transistors†

Journal Name:Food & Function
Research Products
-
CAS no.: 14517-44-3
-
CAS no.: 14104-19-9









